molecular formula C14H18N2O3 B1421848 7-Methyl-1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazine-6-carbaldehyde CAS No. 1261366-00-0

7-Methyl-1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazine-6-carbaldehyde

Cat. No. B1421848
CAS RN: 1261366-00-0
M. Wt: 262.3 g/mol
InChI Key: NPVUZAZPRHGWDJ-UHFFFAOYSA-N
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Description

7-Methyl-1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazine-6-carbaldehyde (MPC) is an important organic compound in the field of medicinal chemistry. It is a heterocyclic compound that belongs to the pyrido[2,3-b]oxazine family of compounds. MPC is a highly versatile compound that has been used in numerous scientific research applications, including drug synthesis, medicinal chemistry, and biochemistry. In addition, MPC has been found to have interesting biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Alkaloid Derivatives and Anti-Influenza Activity

Research on alkaloids derived from the mangrove-derived actinomycete Jishengella endophytica 161111 revealed compounds structurally similar to 7-Methyl-1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazine-6-carbaldehyde. These compounds demonstrated significant activity against the influenza A virus subtype H1N1, suggesting potential applications in developing anti-influenza drugs (Wang et al., 2014).

Synthetic Routes and Chemical Synthesis

The compound has been mentioned in the context of synthesizing pyridyl analogues of 3-oxo-3,4-dihydro-2H-1,4-(benzothiazine or benzoxazine)-6-carbaldehydes. The described synthesis routes are efficient, selective, and yield gram quantities of the aldehydes, indicating its utility in the field of synthetic organic chemistry (Brooks et al., 2010).

Versatility in Organic Synthesis

The compound is noted for its versatility as a synthon in preparing various carboline derivatives. This adaptability in chemical reactions highlights its potential as a valuable intermediate in organic synthesis (Erba et al., 2000).

properties

IUPAC Name

1-(2,2-dimethylpropanoyl)-7-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-9-7-11-12(15-10(9)8-17)19-6-5-16(11)13(18)14(2,3)4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVUZAZPRHGWDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1C=O)OCCN2C(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazine-6-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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